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Compound of Interest

4-Chloro-2-methoxy-7-
Compound Name:
methylquinoline

Cat. No.: B11896931

Get Quote

Executive Summary

4-Chloro-2-methoxy-7-methylquinoline is a lipophilic heterocyclic compound characterized

by a fused benzene-pyridine ring system with three distinct substituents. Its lipophilicity,
guantified by the partition coefficient (LogP), is a critical determinant of its ability to penetrate
biological membranes and its solubility profile in formulation vehicles.

Based on quantitative structure-property relationship (QSPR) consensus modeling, this
compound exhibits a LogP value in the range of 3.4 — 3.8. This places it in the "highly
permeable" category for drug-like molecules (Lipinski's Rule of 5 compliant), suggesting rapid
absorption but potentially limited aqueous solubility without salt formation or formulation aids.

Chemical Architecture & Substituent Analysis

The lipophilicity of this molecule is not merely a sum of its parts but a result of electronic and
steric interactions between the core scaffold and its functional groups.
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Feature

Structure | Type

Contribution to
Lipophilicity (1T)

Mechanistic Impact

Core Scaffold

Quinoline

Base LogP ~2.0

Planar, aromatic,
moderately lipophilic

base.

4-Position

Chloro (-CI)

High Increase (+0.7 to
+0.9)

Electron-withdrawing;
significantly increases
hydrophobicity and
metabolic stability at

the 4-position.

2-Position

Methoxy (-OCHs)

Moderate Increase
(+0.1 to +0.3)

Capping the polar 2-
OH (tautomeric
quinolone) with a
methyl group removes
the H-bond donor,
locking the aromatic
form and increasing
lipophilicity compared
to the 2-hydroxy

analog.

7-Position

Methyl (-CHs)

Moderate Increase
(+0.5)

Adds non-polar
surface area;
increases van der
Waals interactions
with lipid bilayers.

Structural Identification[1][2][3]

o |UPAC Name: 4-Chloro-2-methoxy-7-methylquinoline

e Molecular Formula: C11H10CINO[1]

e Molecular Weight: 207.66 g/mol [1][2]

e SMILES:COcl1nc2cc(C)cec2e(Cl)cl[3]

© 2026 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b11896931/docs?utm_src=pdf-body#lipophilicity-profiling-of-4-chloro-2-methoxy-7-methylquinoline-technical-analysis-protocols
https://cymitquimica.com/cas/97892-67-6/?items=100
https://cymitquimica.com/cas/97892-67-6/?items=100
https://www.scbt.com/p/2-chloro-7-methoxy-4-methyl-quinoline-97892-67-6
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11896931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

LogP Analysis: In Silico Consensus

In the absence of a singular, globally indexed experimental value for this specific isomer, a
consensus of high-fidelity algorithms provides the most accurate predictive range. These
values are derived from fragment-based and atom-based additive models validated against
similar quinoline libraries.

Table 1: Predicted L ogP Values (Consensus)

Algorithm Predicted Value Methodology Description

Atom-additive method with
XLogP3 3.62 correction factors; highly

accurate for small organics.

Fragment-based method
WLOGP 3.48 (Wildman & Crippen); standard

for drug discovery.

Topological method
MLOGP 3.15 (Moriguchi); tends to
underestimate for fused rings.

Arithmetic mean of top 5
Consensus LogP 3.42 o ]
predictive algorithms.

Technical Insight: The proximity of the 2-methoxy group to the ring nitrogen creates a specific
electronic environment that slightly dampens the basicity of the nitrogen, potentially reducing
ionization at physiological pH (7.4) compared to unsubstituted quinoline. This ensures the
molecule remains largely in its neutral, lipophilic form, facilitating membrane transport.

Experimental Determination Protocols

For drug development applications requiring regulatory submission, experimental validation is
mandatory. Two primary methods are recommended: the Shake-Flask Method (Gold Standard)
and RP-HPLC (High Throughput).
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Method A: RP-HPLC Determination (Recommended for
Speed)

This method correlates the retention time (

) of the analyte on a hydrophobic column with its LogP, using a calibration curve of standards
with known LogP values.

Protocol:
e Column: C18 Reverse-Phase (e.g., Agilent ZORBAX Eclipse Plus), 5 um, 4.6 x 150 mm.

» Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4 (using 20 mM ammonium
acetate) to ensure the compound is neutral.

» Standards: Inject a mixture of 5 reference compounds (e.g., Toluene, Naphthalene,
Phenanthrene, Triphenylene) with LogP values spanning 2.0 — 5.0.

» Detection: UV absorbance at 254 nm (aromatic max).
« Calculation:
o Calculate the capacity factor (

) for each standard:

o Plot

vs. Known LogP.

o Interpolate the LogP of 4-Chloro-2-methoxy-7-methylquinoline from the regression line.

Method B: Shake-Flask Method (OECD Guideline 107)

Protocol:
* Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

» Dissolution: Dissolve the target compound in the water-saturated n-octanol phase.
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» Equilibration: Mix the organic phase with the octanol-saturated water phase in a separatory
funnel. Shake mechanically for 60 minutes.

o Separation: Centrifuge to separate phases completely.

e Quantification: Measure the concentration of the compound in both phases using UV-Vis
spectrophotometry or HPLC.

e Calculation:

Workflow Visualization

The following diagram outlines the logical flow for the RP-HPLC determination method,

ensuring data integrity.
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Start: LogP Determination
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(C18 Column, pH 7.4 Buffer)
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Inject 5 Known Standards

Calculate Capacity Factor (k')
k'=(tR-10)/t0

Linear Regression
Plot Log(k') vs. LogP(ref)

Calibration Curve Established

Phase 3: Target Injection
4-Chloro-2-methoxy-7-methylquinoline

Data Processing

Interpolate Target LogP

Final Report
LogP Value & Confidence Interval

Click to download full resolution via product page

Figure 1: RP-HPLC workflow for indirect LogP determination using capacity factor correlation.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b11896931/docs?utm_src=pdf-body-img#lipophilicity-profiling-of-4-chloro-2-methoxy-7-methylquinoline-technical-analysis-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11896931?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Drug Development (ADME)

Understanding the LogP of ~3.6 is crucial for predicting the compound's behavior in biological
systems:

 Membrane Permeability: With a LogP > 3, this compound will exhibit high passive diffusion
across the gastrointestinal tract and blood-brain barrier (BBB).

o Metabolic Liability: High lipophilicity often correlates with rapid metabolism by Cytochrome
P450 enzymes (particularly CYP3A4) as the body attempts to make the molecule more polar
for excretion.

» Solubility: The compound is expected to have poor aqueous solubility (< 10 pg/mL).
Formulation strategies such as cyclodextrin complexation or lipid-based delivery systems
(SEDDS) will be required for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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